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Compound of Interest

Compound Name: Octylboronic acid

Cat. No.: B1336039

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis and characterization of n-
octylboronic acid, a valuable intermediate in organic synthesis and a building block in the
development of novel therapeutic agents. Boronic acids are known for their unique ability to
form reversible covalent bonds with diols, a property leveraged in drug delivery, sensing, and
catalysis.

Physicochemical Properties

n-Octylboronic acid is a white to off-white crystalline solid. A summary of its key physical and
chemical properties is presented in Table 1.
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Property Value

Molecular Formula CsH19BO2

Molecular Weight 158.05 g/mol

Melting Point 78-85 °C

Appearance White to almost white powder or crystals

o Insoluble in water; soluble in many organic
Solubility
solvents.

Sensitivit Air sensitive; may form cyclic anhydrides
ensitivi
Y (boroxines) upon standing

Synthesis of n-Octylboronic Acid

Two common and effective methods for the synthesis of n-octylboronic acid are the Grignard
reaction with a trialkyl borate and the hydroboration of 1-octene.

Synthesis via Grignard Reaction

This classic method involves the formation of an organomagnesium halide (Grignard reagent)
from 1-bromooctane, which then acts as a nucleophile, attacking the electrophilic boron atom
of a trialkyl borate. Subsequent acidic hydrolysis yields the desired n-octylboronic acid.

Materials:

e 1-bromooctane

e Magnesium turnings

¢ lodine (crystal)

e Anhydrous diethyl ether or tetrahydrofuran (THF)
 Triisopropyl borate or trimethyl borate

 Hydrochloric acid (1 M)

© 2025 BenchChem. All rights reserved. 2/12 Tech Support


https://www.benchchem.com/product/b1336039?utm_src=pdf-body
https://www.benchchem.com/product/b1336039?utm_src=pdf-body
https://www.benchchem.com/product/b1336039?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1336039?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

» Saturated aqueous sodium chloride (brine)

e Anhydrous magnesium sulfate or sodium sulfate

Procedure:

o Grignard Reagent Formation:

o Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a
dropping funnel, and a nitrogen inlet.

o Add magnesium turnings (1.2 equivalents) and a small crystal of iodine to the flask.

o Gently heat the flask to sublime the iodine, which activates the magnesium surface.

o Allow the flask to cool to room temperature under a stream of nitrogen.

o Add anhydrous diethyl ether or THF to cover the magnesium.

o Dissolve 1-bromooctane (1.0 equivalent) in anhydrous ether/THF and add it to the
dropping funnel.

o Add a small portion of the 1-bromooctane solution to the magnesium. The reaction is
initiated when the color of the iodine fades and bubbling is observed.

o Add the remaining 1-bromooctane solution dropwise at a rate that maintains a gentle
reflux.

o After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure
complete formation of the Grignard reagent.

e Reaction with Trialkyl Borate:

o In a separate flame-dried flask under nitrogen, dissolve triisopropyl borate (1.2
equivalents) in anhydrous ether/THF.

o Cool this solution to -78 °C using a dry ice/acetone bath.
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o Slowly add the prepared Grignard reagent to the cold borate solution via a cannula,
keeping the temperature below -65 °C.

o Once the addition is complete, stir the resulting white slurry at -78 °C for an additional 2
hours.

e Work-up and Isolation:
o Allow the reaction mixture to warm to room temperature.

o Slowly quench the reaction by adding 1 M hydrochloric acid, with vigorous stirring, until the
aqueous layer is acidic.[1]

o Separate the organic layer and extract the aqueous layer twice with diethyl ether.
o Combine the organic extracts and wash with brine.

o Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under
reduced pressure to yield the crude product.

o The crude n-octylboronic acid can be purified by recrystallization from a suitable solvent
system (e.g., hot water or an organic solvent mixture).[2][3]

Diagram of Grignard Synthesis Workflow
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1. Grignard Reagent Formation
(1-bromooctane + Mg in Ether/THF)

l

2. Reaction with Borate Ester
(Grignard + Triisopropyl Borate at -78°C)

l

3. Acidic Work-up
(Hydrolysis with 1M HCI)

l

4. Extraction & Drying
(Ether extraction, wash, dry)

y

5. Purification
(Recrystallization)

n-Octylboronic Acid

Click to download full resolution via product page

Caption: Workflow for the synthesis of n-octylboronic acid via the Grignard reaction.

Synthesis via Hydroboration of 1-Octene

Hydroboration involves the addition of a borane reagent across the double bond of 1-octene.
This anti-Markovnikov addition places the boron atom at the terminal, less-substituted carbon.
Subsequent hydrolysis of the resulting trioctylborane intermediate yields n-octylboronic acid.

Materials:

e 1-octene
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e Borane-tetrahydrofuran complex (BHs-THF) solution (1 M)
¢ Anhydrous tetrahydrofuran (THF)

e Water

o Diethyl ether

» Saturated aqueous sodium chloride (brine)

e Anhydrous magnesium sulfate or sodium sulfate
Procedure:

e Hydroboration:

o Set up a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a
dropping funnel, and a nitrogen inlet.

o Add 1-octene (3.0 equivalents) to the flask and dissolve in anhydrous THF.
o Cool the flask to 0 °C in an ice bath.

o Slowly add the borane-THF solution (1.0 equivalent) dropwise via the dropping funnel,
maintaining the temperature at 0 °C.

o After the addition is complete, remove the ice bath and stir the reaction mixture at room
temperature for 1-2 hours to ensure the formation of trioctylborane.[4]

e Work-up and Isolation:
o Cool the reaction mixture back to O °C.

o Slowly and carefully add water to hydrolyze the trioctylborane and quench any excess
borane.

o Add diethyl ether to dilute the mixture and transfer it to a separatory funnel.

o Wash the organic layer sequentially with water and then brine.
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o Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent
under reduced pressure.

o The resulting crude product can be purified by recrystallization.

Diagram of Hydroboration Synthesis Workflow

1. Hydroboration
(1-octene + BH3-THF in THF at 0°C)

i

2. Formation of Trioctylborane
(Stir at room temperature)

i

3. Hydrolysis
(Quench with water)

i

4. Extraction & Drying
(Ether extraction, wash, dry)

i

5. Purification
(Recrystallization)

n-Octylboronic Acid
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Caption: Workflow for the synthesis of n-octylboronic acid via hydroboration.

Characterization
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Thorough characterization is essential to confirm the identity and purity of the synthesized n-
octylboronic acid. The following techniques are standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of n-octylboronic
acid. It's important to note that boronic acids can form cyclic trimeric anhydrides (boroxines),
which can lead to complex or broad NMR spectra. Using a deuterated alcohol solvent like
methanol-da can help break up these oligomers.[5]

Table 2: Predicted NMR Data for n-Octylboronic Acid

Predicted Chemical

Nucleus . Multiplicity Assignment
Shift (0, ppm)

H ~0.88 t -CHs

~1.2-1.4 m -(CH2)s-

~0.7-0.9 t B-CH:-

Variable, broad s B(OH)2

13C ~14.1 -CHs

~22.7,31.9 -CH2- (C7, C6)

~29.3, 29.5, 24.5 -CH2- (C5, C4, C3)

~25.0 -CH2- (C2)

~20-30 (often not

observed) B-ChHz-

up +28 to +34 broad s R-B(OH)2 (trigonal)

Note: Predicted shifts are based on typical values for alkyl chains and alkylboronic acids. The
C-B carbon signal is often broadened and may be difficult to observe.[6][7][8][9]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the key functional groups present in the molecule.
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Table 3: Characteristic FT-IR Absorption Bands

Wavenumber (cm~?) Vibration Type Intensity
3200-3600 O-H stretch (H-bonded) Strong, Broad
2850-2960 C-H stretch (alkyl) Strong
1310-1380 B-O stretch Strong
1450-1470 C-H bend (alkyl) Medium
650-700 B-O-H out-of-plane bend Medium, Broad

Source: Characteristic IR absorption frequencies for boronic acids.[10][11][12]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of n-octylboronic acid and can provide
information about its structure through fragmentation patterns.

Table 4. Mass Spectrometry Data

Parameter Expected Value

Molecular lon [M]* m/z 158.15

[M+H]* m/z 159.16

Key Fragmentation Loss of Hz20, loss of alkyl fragments (CnHzn+1)

Note: Fragmentation of the alkyl chain will typically show a series of peaks separated by 14
amu (-CHz-).[13][14]

Diagram of Characterization Workflow
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Caption: General workflow for the purification and characterization of n-octylboronic acid.

Safety and Handling

n-Octylboronic acid is an irritant to the skin, eyes, and respiratory system. It should be

handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE),

including safety goggles, gloves, and a lab coat. As it is air-sensitive, it is best stored under an

inert atmosphere (e.g., nitrogen or argon) in a cool, dry place to prevent degradation and

anhydride formation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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